molecular formula C9H12OS B8755544 2-(Isopropylthio)phenol CAS No. 29549-62-0

2-(Isopropylthio)phenol

Cat. No. B8755544
CAS RN: 29549-62-0
M. Wt: 168.26 g/mol
InChI Key: VYKRWSHXGFQDAB-UHFFFAOYSA-N
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Patent
US08618162B2

Procedure details

This compound was prepared in 51% yield from 2-mercaptophenol and isopropyl iodide according to the procedure for 1p in Example VIII. Colorless Oil; 1H NMR (CDCl3): δ 1.25 (d, J=6.85 Hz, 6H), 3.09 (s-7, J=6.66 Hz, 1H), 6.85 (s, 1H), 6.87 (dd, J=1.10 Hz, J=7.45 Hz, 1H), 6.99 (dd, J=1.10 Hz, J=7.95 Hz, 1H), 7.27 (dd, J=1.65 Hz, J=7.95 Hz, 1H), 7.44 (dd, J=1.65 Hz, J=7.70 Hz, 1H);); 13C NMR (CDCl3): δ 23.36, 40.66, 114.71, 118.02, 120.61, 131.44, 137.00, 157.56; HRMS (FAB): 169.06872 calcd for C9H12OS [M+1]+. found 169.06956 (3.1 ppm, 0.5 mmu).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1p
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH:9](I)([CH3:11])[CH3:10]>>[CH:9]([S:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)I
Name
1p
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)SC1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.